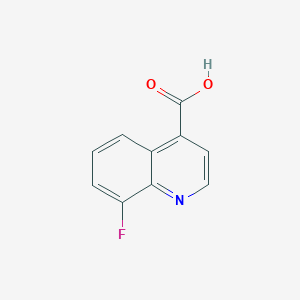

8-Fluoroquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Fluoroquinoline-4-carboxylic acid is an important chemical compound belonging to the class of quinoline-based synthetic molecules. It has a molecular formula of C10H6FNO2 .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Fluoroquinoline-4-carboxylic acid, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-4-carboxylic acid consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The reactions of carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, can be categorized into four principal classes . These include reactions involving the O-H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond), decarboxylation, and substitution on the R group .

Physical And Chemical Properties Analysis

Carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They are organic compounds that incorporate a carboxyl functional group, CO2H .

科学的研究の応用

Anticancer Activity

8-Fluoroquinoline-4-carboxylic acid derivatives have shown significant anticancer activity . They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . Some compounds have proven to be more potent than doxorubicin, a commonly used anticancer drug .

Apoptotic DNA Fragmentation

These compounds have also been studied for their ability to cause apoptotic DNA fragmentation . This process is a part of programmed cell death, which is often defective in cancer cells. By inducing this process, these compounds can potentially help in the treatment of cancer .

Molecular Docking Studies

Molecular docking studies have been performed on these compounds to establish their probable mechanism of action . These studies have shown a good correlation between calculated interactions with the hTopoIIα (a target for anticancer drugs) and the observed IC50 values .

Antibacterial Activity

Some 8-substituted quinoline carboxylic acids, including 8-Fluoroquinoline-4-carboxylic acid, have shown antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Activity

Quinoline compounds, including 8-Fluoroquinoline-4-carboxylic acid, have been found to have antifungal activities . This suggests their potential use in the treatment of fungal infections .

Antimalarial Activity

Quinoline and its derivatives have been known for their antimalarial activities . Given the structural similarity, 8-Fluoroquinoline-4-carboxylic acid could also potentially be used in the treatment of malaria .

将来の方向性

New quinazoline derivatives, including 8-Fluoroquinoline-4-carboxylic acid, have been designed based on the structural modification of reported inhibitors to enhance their selectivity toward Aurora A . This suggests potential future directions in the development of novel and selective Aurora A kinase inhibitory leads .

特性

IUPAC Name |

8-fluoroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQYQWOPXLPHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)

![8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2385975.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

![4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2385987.png)

![5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)